molecular formula C9H9ClO3S B2544002 (4-Methylsulfonylphenyl)acetyl chloride CAS No. 74426-50-9

(4-Methylsulfonylphenyl)acetyl chloride

Cat. No.: B2544002
CAS No.: 74426-50-9
M. Wt: 232.68
InChI Key: BZHCNJVEEDSUAH-UHFFFAOYSA-N
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Description

(4-Methylsulfonylphenyl)acetyl chloride is a chemical compound with the molecular formula C9H9ClO3S. It is known for its applications in organic synthesis, particularly in the preparation of various pharmaceutical and agrochemical intermediates.

Scientific Research Applications

(4-Methylsulfonylphenyl)acetyl chloride is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the preparation of biologically active compounds, such as antimicrobial and anti-inflammatory agents.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates, particularly those targeting COX-2 inhibition.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

“(4-Methylsulfonylphenyl)acetyl chloride” is a hazardous substance. It reacts violently with water and is flammable . Containers may explode when heated, and vapors may form explosive mixtures with air . It can cause severe skin burns and eye damage .

Future Directions

Research has been conducted on derivatives of “(4-Methylsulfonylphenyl)acetyl chloride” for their potential antimicrobial and anti-inflammatory activities . These compounds could be further explored for their therapeutic potential in treating conditions associated with inflammation and microbial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylsulfonylphenyl)acetyl chloride typically involves the chlorination of (4-Methylsulfonylphenyl)acetic acid. This reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:

(4-Methylsulfonylphenyl)acetic acid+SOCl2(4-Methylsulfonylphenyl)acetyl chloride+SO2+HCl\text{(4-Methylsulfonylphenyl)acetic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} (4-Methylsulfonylphenyl)acetic acid+SOCl2​→(4-Methylsulfonylphenyl)acetyl chloride+SO2​+HCl

This method is widely used due to its efficiency and high yield .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Methylsulfonylphenyl)acetyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Hydrolysis: In the presence of water, it hydrolyzes to form (4-Methylsulfonylphenyl)acetic acid and hydrochloric acid.

    Reduction: It can be reduced to (4-Methylsulfonylphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Hydrolysis Conditions: Aqueous medium

Major Products Formed

    Amides: Formed from reaction with amines

    Esters: Formed from reaction with alcohols

    (4-Methylsulfonylphenyl)acetic acid: Formed from hydrolysis.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylsulfonylphenyl)acetic acid
  • (4-Methylsulfonylphenyl)ethanol
  • (4-Methylsulfonylphenyl)amine

Uniqueness

(4-Methylsulfonylphenyl)acetyl chloride is unique due to its high reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its derivatives have shown significant biological activities, particularly as COX-2 inhibitors, which are used in the treatment of inflammation and pain .

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)acetyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHCNJVEEDSUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

First, a mixture of 110 g (0.51 mole) of 4-methylsulfonylphenylacetic acid and 110 ml (1.51 moles) of thionyl chloride was heated at 90° C. for 2 hours. After completion of the reaction, an excess of thionyl chloride was distilled off under reduced pressure, giving about 120 g of 4-methylsulfonylphenylacetyl chloride as a light brown solid. The solid thus obtained was subjected to the subsequent reaction without isolation and purification.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One

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